molecular formula C16H13IO4 B14804696 2-Acetylphenyl 3-iodo-4-methoxybenzoate

2-Acetylphenyl 3-iodo-4-methoxybenzoate

Cat. No.: B14804696
M. Wt: 396.18 g/mol
InChI Key: ADBYENUVADUTIX-UHFFFAOYSA-N
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Description

2-Acetylphenyl 3-iodo-4-methoxybenzoate (CAS: 355372-56-4; 101273-40-9) is an aromatic ester featuring a 3-iodo-4-methoxybenzoate backbone esterified to a 2-acetylphenol group. The iodine substituent at the 3-position and the methoxy group at the 4-position on the benzoate ring contribute to its distinct electronic and steric profile. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals . Its molecular formula is C₁₆H₁₃IO₄, with a molecular weight of 420.18 g/mol.

Properties

Molecular Formula

C16H13IO4

Molecular Weight

396.18 g/mol

IUPAC Name

(2-acetylphenyl) 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C16H13IO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3

InChI Key

ADBYENUVADUTIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylphenyl 3-iodo-4-methoxybenzoate typically involves the esterification of 2-acetylphenol with 3-iodo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 3-iodo-4-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the iodine atom.

    Oxidation Reactions: The major product is 2-acetylphenyl 3-iodo-4-methoxybenzoic acid.

    Reduction Reactions: The major product is 2-(1-hydroxyethyl)phenyl 3-iodo-4-methoxybenzoate.

Scientific Research Applications

2-Acetylphenyl 3-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 3-iodo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2-Acetylphenyl 3-Bromo-4-Methylbenzoate (CAS: 511516-77-1): Substitutes iodine with bromine and methoxy with a methyl group. The bromine reduces molecular weight (MW: 377.23 g/mol) and alters reactivity in halogen-based reactions .

4-Iodophenyl 3-Methylbenzoate (CAS: 329214-31-5): Lacks the acetyl and methoxy groups, featuring a simpler 3-methylbenzoate structure. MW: 338.14 g/mol .

Methyl 3-Iodo-4-Methoxybenzoate (CAS: 13730-09-1): Replaces the 2-acetylphenol group with a methyl ester. This simplification enhances reactivity in cross-coupling due to reduced steric hindrance .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-Acetylphenyl 3-iodo-4-methoxybenzoate 420.18 Not reported Iodo, methoxy, acetyl
3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline (from ) 611.46 138 Chlorine, acetyloxy
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (from ) 458.42 217.5–220 Formyl, methoxy, triazine
  • Melting Points: The acetyl and iodine groups in this compound likely increase rigidity compared to non-acetylated analogs, though its exact melting point is unreported. Comparatively, a chlorinated isoxazoline derivative melts at 138°C , while a triazine-containing benzoate derivative melts at 217.5–220°C due to extensive hydrogen bonding .
  • Solubility : The iodine and acetyl groups may reduce solubility in polar solvents compared to methyl or methoxy-substituted analogs.

Hydrogen Bonding and Conformational Analysis

  • Planarity: In related amides (e.g., N-(2-acetylphenyl)acetamide), the acetyl group induces non-planar conformations, disrupting hydrogen-bonding networks compared to planar oxalamide derivatives . This could affect crystallization behavior and stability.

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